N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
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Overview
Description
Chemical Reactions Analysis
ICI-164384, being a steroidal compound, undergoes various chemical reactions typical of steroids. These include:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ICI-164384 has been extensively studied for its antiestrogenic properties. It inhibits the cell proliferation of breast-carcinoma cell lines and has been used in research to understand the role of estrogen receptors in breast cancer . Its applications include:
Chemistry: Used as a model compound to study steroidal antiestrogens.
Biology: Helps in understanding the mechanisms of estrogen receptor antagonism.
Medicine: Investigated for its potential in treating estrogen receptor-positive breast cancer.
Industry: Used in the development of new antiestrogenic drugs.
Mechanism of Action
ICI-164384 exerts its effects by binding to the estrogen receptor with approximately 20% the affinity of estradiol but without the partial agonistic effects caused by tamoxifen . It acts as a silent antagonist of the estrogen receptor, leading to the inhibition of estrogen-stimulated cell proliferation and invasiveness . The molecular targets include the estrogen receptor, and the pathways involved are those related to estrogen signaling .
Comparison with Similar Compounds
ICI-164384 is closely related to fulvestrant, another steroidal antiestrogen. Both compounds are pure antiestrogens with no intrinsic estrogenic activity, but fulvestrant is more potent . Other similar compounds include:
Tamoxifen: A selective estrogen receptor modulator with partial agonistic effects.
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
ICI 182,780 (Fulvestrant): A more potent pure antiestrogen compared to ICI-164384. ICI-164384 is unique in its pure antiestrogenic activity without any agonistic effects, making it a valuable tool in research.
Properties
CAS No. |
98007-99-9 |
---|---|
Molecular Formula |
C34H55NO3 |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide |
InChI |
InChI=1S/C34H55NO3/c1-4-5-22-35(3)32(38)15-13-11-9-7-6-8-10-12-14-25-23-26-24-27(36)16-17-28(26)29-20-21-34(2)30(33(25)29)18-19-31(34)37/h16-17,24-25,29-31,33,36-37H,4-15,18-23H2,1-3H3/t25-,29-,30+,31+,33-,34+/m1/s1 |
InChI Key |
BVVFOLSZMQVDKV-KXQIQQEYSA-N |
SMILES |
CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O |
Isomeric SMILES |
CCCCN(C)C(=O)CCCCCCCCCC[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O |
Key on ui other cas no. |
98007-99-9 |
Synonyms |
ICI 164 384 ICI 164384 ICI-164384 N-n-butyl-N-methyl-11-(3,17beta-dihydroxyestra-1,3,5(10)-trien-7alpha-yl)undecanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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